N-((1-(3-(1,2,3-triazol-1-yl)propyl)piperidin-4-yl)methyl)-4-amino-5-chloro-2-methoxybenzamide hydrochloride
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Overview
Description
DA-6886 (monohydrochloride) is a novel compound known for its role as a serotonin (5-hydroxytryptamine) receptor 4 agonist. It has been primarily studied for its potential therapeutic applications in treating constipation-predominant irritable bowel syndrome . This compound exhibits high selectivity for the 5-hydroxytryptamine receptor 4, making it a promising candidate for gastrointestinal motility disorders .
Preparation Methods
The synthesis of DA-6886 (monohydrochloride) involves several steps, including the formation of the core structure and subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
DA-6886 (monohydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide moiety.
Reduction: Used to reduce specific functional groups, potentially altering the compound’s activity.
Substitution: Common reagents such as halogens can be used to substitute hydrogen atoms on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s activity .
Scientific Research Applications
DA-6886 (monohydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of serotonin receptor agonists.
Biology: Investigated for its effects on gastrointestinal motility and smooth muscle relaxation.
Industry: May be used in the development of new drugs targeting serotonin receptors.
Mechanism of Action
The mechanism of action of DA-6886 (monohydrochloride) involves its binding to the serotonin (5-hydroxytryptamine) receptor 4. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels result in the relaxation of smooth muscles in the gastrointestinal tract, thereby enhancing motility and alleviating symptoms of constipation .
Comparison with Similar Compounds
DA-6886 (monohydrochloride) is unique due to its high selectivity for the serotonin receptor 4. Similar compounds include:
Tegaserod: Another serotonin receptor 4 agonist used for irritable bowel syndrome.
Prucalopride: A selective serotonin receptor 4 agonist with similar applications in gastrointestinal motility disorders.
Compared to these compounds, DA-6886 (monohydrochloride) may offer improved efficacy and safety profiles, making it a valuable addition to the therapeutic arsenal for gastrointestinal disorders .
Properties
Molecular Formula |
C19H28Cl2N6O2 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-[[1-[3-(triazol-1-yl)propyl]piperidin-4-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H27ClN6O2.ClH/c1-28-18-12-17(21)16(20)11-15(18)19(27)22-13-14-3-8-25(9-4-14)6-2-7-26-10-5-23-24-26;/h5,10-12,14H,2-4,6-9,13,21H2,1H3,(H,22,27);1H |
InChI Key |
JPPDVIYHBBLDDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCCN3C=CN=N3)Cl)N.Cl |
Origin of Product |
United States |
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